molecular formula C15H15N3O3 B1393556 1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1086386-75-5

1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B1393556
CAS No.: 1086386-75-5
M. Wt: 285.3 g/mol
InChI Key: VAYURPCAJZVROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a tricyclic heterocyclic compound based on a privileged pyridodipyrimidine scaffold. This fused ring system, which contains multiple nitrogen atoms, is a subject of significant interest in medicinal chemistry and drug discovery for its potential as a versatile synthetic intermediate and a core structure for bio-active molecule design . Compounds featuring the pyridodipyrimidine motif have been demonstrated in scientific literature to exhibit a range of promising biological activities, including potential as kinase inhibitors (such as EGFr inhibitors), cytotoxic agents, and antimicrobial compounds . The presence of the carboxylic acid functional group on this scaffold provides a key handle for further synthetic modification, such as amide coupling or esterification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This chemical is intended for research and development purposes in laboratory settings. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-butyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-3-7-17-11(15(20)21)9-10-13(17)16-12-6-4-5-8-18(12)14(10)19/h4-6,8-9H,2-3,7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYURPCAJZVROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675453
Record name 1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-75-5
Record name 1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The compound features a fused tricyclic system combining pyridine, pyrrole, and pyrimidine rings with a carboxylic acid substituent at the 2-position and a butyl group at the N-1 position. The preparation typically involves:

  • Construction of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core via cyclization reactions.
  • Introduction of the 4-oxo functionality (a ketone or lactam group).
  • Installation of the carboxylic acid group at the 2-position.
  • Alkylation at the nitrogen (N-1) with a butyl group.

Key Synthetic Steps and Methods

  • Starting Materials : Common precursors include substituted pyridine derivatives, pyrrole or pyrrolopyrimidine intermediates, and appropriate carboxylated building blocks.

  • Cyclization Reactions : The fused heterocyclic core is often synthesized via intramolecular cyclization involving amine and carbonyl groups. Typical methods include:

    • Condensation of aminopyridines with β-ketoesters or β-diketones to form pyrimidine rings.
    • Use of cyclocondensation to fuse the pyrrole ring onto the pyrimidine or pyridine scaffold.
    • Oxidative cyclization or ring-closing reactions under acidic or basic catalysis.
  • Alkylation : The N-1 butyl substituent is generally introduced by alkylation of the nitrogen atom on the heterocyclic core using butyl halides (e.g., butyl bromide or butyl iodide) under basic conditions.

  • Carboxylation : The carboxylic acid group at position 2 can be introduced by:

    • Direct carboxylation of an appropriate precursor using CO2 under basic conditions.
    • Hydrolysis of ester intermediates formed during earlier steps.
    • Use of carboxylated starting materials that survive the cyclization steps.
  • Oxidation to 4-oxo : The 4-oxo group can be introduced by oxidation of a dihydro intermediate or by using keto-containing starting materials.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyrimidine ring Condensation of 2-aminopyridine with β-ketoester Intermediate fused pyrimidine derivative
2 Cyclization to pyrrolo ring Intramolecular cyclization under acidic/basic catalysis Formation of fused pyrido-pyrrolo-pyrimidine core
3 N-alkylation Reaction with butyl bromide and base (e.g., K2CO3) Introduction of N-butyl substituent
4 Hydrolysis Acidic or basic hydrolysis of ester to acid Generation of carboxylic acid at position 2
5 Oxidation Mild oxidant (e.g., DDQ, MnO2) to form 4-oxo Formation of 4-oxo group

Notes on Reaction Conditions

  • Solvents such as DMF, DMSO, or acetonitrile are commonly used for alkylation and cyclization steps.
  • Temperature control is critical; cyclizations often require heating (80–150 °C).
  • Purification typically involves recrystallization or chromatography due to complex fused ring systems.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting materials 2-Aminopyridine, β-ketoesters Commercially available or synthesized
Cyclization catalyst Acidic (HCl, AcOH) or basic (NaOH) Depends on intermediate stability
Alkylation reagent Butyl bromide or iodide Requires base for N-alkylation
Solvent DMF, DMSO, Acetonitrile Polar aprotic solvents preferred
Temperature 80–150 °C Heating for ring closure and alkylation
Reaction time Several hours (4–24 h) Monitored by TLC or HPLC
Purification Recrystallization, column chromatography To ensure high purity (>95%)
Yield Moderate to good (40–75%) Depending on step optimization

Research Findings and Literature Insights

  • The preparation of fused pyrido-pyrrolo-pyrimidine derivatives is well-documented in heterocyclic chemistry literature, with cyclization and alkylation as key steps.
  • The butyl substitution at N-1 enhances lipophilicity and biological activity, necessitating selective alkylation conditions.
  • The 4-oxo group is critical for biological activity and is introduced either by oxidation or by using keto precursors.
  • Carboxylic acid at position 2 is typically introduced via hydrolysis of esters formed during synthesis or direct carboxylation.
  • Patent literature (e.g., CN105622638A) describes related pyrimido or pyridopyridone compounds and their preparation methods involving multi-step cyclizations and functional group transformations, which can be adapted for this compound.

Chemical Reactions Analysis

1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 285.3 g/mol
  • CAS Number : 1086386-75-5

This compound features a pyridopyrimidine backbone, which is known for its biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability.

Antiviral Activity

Recent studies have highlighted the potential of pyridopyrimidine derivatives as antiviral agents. For instance, compounds similar to 1-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid have been investigated for their efficacy against various viruses:

  • Mechanism of Action : These compounds often inhibit viral replication by targeting specific viral enzymes or proteins involved in the viral life cycle. For example, they may act as inhibitors of reverse transcriptase in retroviruses or RNA polymerases in RNA viruses .

Anticancer Properties

The compound has also been explored for its anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis:

  • Case Study : In vitro studies demonstrated that certain pyridopyrimidine derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • One-Pot Synthesis : A three-component reaction involving heterocyclic amines and appropriate carbonyl compounds has been established as an efficient synthetic route. This method allows for the rapid assembly of the pyridopyrimidine framework under mild conditions .
  • Reagents and Conditions : Typical reagents include aldehydes, ketones, and various catalysts such as Lewis acids or bases to facilitate the reaction. The process often requires optimization to enhance yield and purity.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTarget Virus/Cancer TypeMechanism of ActionReference
AntiviralPyridopyrimidine DerivativesHIV, InfluenzaInhibition of viral replication
AnticancerSimilar Pyridopyrimidine DerivativesMCF-7, HeLaCDK inhibition and apoptosis induction

Mechanism of Action

The mechanism of action of 1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at the N-1 Position

The N-1 alkyl/aryl group significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name N-1 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
1-Methyl derivative Methyl C₁₄H₁₁N₃O₃ 269.26 Precursor for carboxamide synthesis; lower lipophilicity vs. butyl analog .
1-Benzyl derivative Benzyl C₂₀H₁₅N₃O₃ 345.35 Enhanced aromatic interactions; tested for antibiofilm activity .
1-(3-Methoxypropyl) derivative 3-Methoxypropyl C₁₅H₁₅N₃O₄ 301.30 Increased polarity due to methoxy group; used in kinase inhibitor studies .
1-Propyl derivative (CAS: 1086386-69-7) Propyl C₁₄H₁₃N₃O₃ 271.27 Shorter alkyl chain; intermediate in antiviral drug development .


Key Observations :

  • Lipophilicity : Butyl > Propyl > 3-Methoxypropyl > Methyl > Benzyl (logP values correlate with alkyl chain length/polarity) .
  • Bioactivity : Benzyl and butyl derivatives show superior binding to viral proteases compared to methyl analogs, likely due to enhanced hydrophobic interactions .

Modifications at the C-2 Carboxylic Acid/Carboxamide

The C-2 position is critical for derivatization into carboxamides, which are pharmacologically active. Examples include:

Compound Name (Carboxamide Derivative) C-2 Substituent IC₅₀ (SARS-CoV-2 Mpro) Key Findings Reference
N-(2-Fluorophenyl)-1-benzyl derivative 2-Fluorophenyl Not reported High yield (87%); moderate activity vs. Mpro .
N-(4-Bromophenyl)-1-methyl derivative 4-Bromophenyl Not reported Improved solubility vs. benzyl analogs .
N-(3-Acetylphenyl)-1-methyl derivative 3-Acetylphenyl Not reported Yellow crystals; potential for CNS penetration .
Piperidine-4-carboxamide derivative Piperidine-4-carboxamide Not reported Enhanced target specificity in kinase assays .

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Bromo) improve metabolic stability.
  • Aryl substituents enhance π-π stacking in enzyme binding pockets .

Role of the 9-Methyl Substituent

The 9-methyl group (e.g., in compound 20 ) introduces steric effects that modulate enzyme inhibition:

  • 9-Methyl-1-benzyl derivative : Reduced conformational flexibility, leading to higher selectivity for SARS-CoV-2 Mpro vs. host proteases .
  • 9-Methyl-1-butyl derivative: Not explicitly reported, but methyl groups at this position are hypothesized to improve crystallinity and synthetic yields .

Yield Variations :

  • Butyl derivatives: ~80–87% yield after recrystallization .
  • Benzyl derivatives: Higher yields (85–90%) due to favorable crystallization .

Physicochemical Data

Property 1-Butyl Derivative 1-Benzyl Derivative 1-Methyl Derivative
Molecular Weight 285.3 345.35 269.26
logP ~2.5 (estimated) 2.47 ~1.8 (estimated)
Aqueous Solubility Low Very low Moderate
Melting Point Not reported 352–354°C 290–292°C

Biological Activity

1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical formula is C13H14N4O3C_{13}H_{14}N_4O_3, and it features a pyrido-pyrimidine structure that contributes to its diverse biological activities. The unique arrangement of nitrogen atoms in the heterocyclic ring enhances its interaction with biological targets.

1. Antimicrobial Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The antibacterial activity of 1-butyl-4-oxo derivatives has been evaluated against various gram-positive and gram-negative bacteria. For instance, a study reported that certain pyrimidine derivatives demonstrated potent activity against Mycobacterium species with minimum inhibitory concentrations (MICs) in the micromolar range .

2. Anti-inflammatory Effects

Research has shown that compounds similar to 1-butyl-4-oxo exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. One study highlighted that specific derivatives suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins.

3. Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral potential. Notably, some compounds have shown efficacy against herpes simplex virus type 1 (HSV-1) with EC50 values indicating moderate antiviral activity . This suggests that 1-butyl-4-oxo may possess similar antiviral properties worth investigating.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example:

  • Substituents at the 2-position of the pyrimidine ring significantly influence COX inhibition.
  • Electron-donating groups enhance anti-inflammatory activity by stabilizing the active conformation of the compound .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

Study Activity Findings
Atatreh et al. (2021)Anti-inflammatoryCompounds showed IC50 values against COX enzymes comparable to celecoxib .
Tageldin et al. (2020)AntimicrobialDemonstrated significant antibacterial activity against resistant strains .
MDPI Study (2024)AntiviralCompounds exhibited EC50 values indicating potential against HSV-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 2
1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.